![molecular formula C9H9BrO B1281933 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran CAS No. 102292-30-8](/img/structure/B1281933.png)
5-Bromo-2-methyl-2,3-dihydro-1-benzofuran
Overview
Description
The compound "5-Bromo-2-methyl-2,3-dihydro-1-benzofuran" is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. Benzofuran derivatives are of significant interest due to their diverse biological activities and their use in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the Lewis acid-catalyzed synthesis from acrolein dimer and 1,3-dicarbonyl compounds, using N-bromosuccinimide as an oxidizing agent, which can lead to the formation of 2,3-disubstituted benzofurans . Another method describes the synthesis of 2-(azidomethyl)-5-bromobenzofuran from 5-bromobenzofuran-2-carboxylic acid, which involves a reduction followed by iodination and reaction with sodium azide . Additionally, a CuI-catalyzed domino process using 1-bromo-2-iodobenzenes and beta-keto esters has been reported to produce 2,3-disubstituted benzofurans .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can vary depending on the substituents attached to the benzofuran core. For instance, in the compound "2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran," the methylsulfinyl substituent and the 4-bromophenyl ring exhibit specific orientations with respect to the benzofuran plane, which are stabilized by intermolecular interactions . Similarly, "2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid" displays distinct dihedral angles between the 4-bromophenyl rings and the benzofuran planes, with the methylsulfanyl substituent almost perpendicular to the benzofuran fragment .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, the solvolysis of benzyl 5-O-p-bromophenylsulphonyl-2,3-O-isopropylidene-β-D-ribofuranoside leads to products arising from direct solvolytic displacement and benzyloxy-group migration . Acyloxy neighboring-group participation has been observed in the acid-catalyzed cleavage of methyl 2,3-anhydro-beta-D-ribofuranoside, resulting in halogen substitution . Furthermore, the reaction of 7-hydroxy-8-formyl-2-methylisoflavone with ethyl bromomalonate has been used for the synthesis of furano(2',3':7,8)-2-methylisoflavone .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structures. The presence of substituents such as bromo, methyl, or methoxymethyl groups can affect the compound's reactivity, boiling point, melting point, and solubility. For instance, the intermolecular interactions observed in the crystal structures of certain benzofuran derivatives, such as hydrogen bonds and halogen bonds, can impact their melting points and solubility . The regioselective O-demethylation of aryl methyl ethers has been studied to understand the influence of substituents on the reactivity of benzofuran derivatives .
Scientific Research Applications
Photostimulated Reactions and Reduction Processes
5-Bromo-2-methyl-2,3-dihydro-1-benzofuran has been studied in the context of photostimulated reactions and reduction processes. Santiago E. Vaillard et al. (2004) explored the photostimulated reactions of aryl and alkyl chlorides and bromides, including 1-allyloxy-2-bromobenzene, with the monoanion of reduced ethyl benzoate, leading to reduced products like 3-methyl-2,3-dihydro-benzofuran in high yields (Vaillard, Postigo, & Rossi, 2004).
Synthesis and Domino Reactions
Biao Lu et al. (2007) described the synthesis of 2,3-disubstituted benzofurans through CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters. This process involves intermolecular C-C bond formation and subsequent intramolecular C-O bond formation, allowing the creation of benzofurans with different substituents at the 5- and 6-position (Lu, Wang, Zhang, & Ma, 2007).
Molecular Docking and Antituberculosis Study
Research by B. Thorat et al. (2016) focused on the synthesis of 1-Benzofuran-2-carbohydrazide and its derivatives, demonstrating their potential in antituberculosis studies. This study highlights the significance of benzofuran compounds, including those with a 5-bromo substitution, in medicinal chemistry and drug development (Thorat et al., 2016).
Antimicrobial Activities
The synthesis and characterization of benzofuran compounds, including those with 5-bromo substitution, have also been investigated for their antimicrobial properties. P. Sanjeeva et al. (2021) and H. M. N. Kumari et al. (2019) both explored benzofuran derivatives, showcasing their antimicrobial activities against various bacterial strains. These studies underline the potential of such compounds in developing new antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021) (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).
Mechanism of Action
Target of Action
5-Bromo-2-methyl-2,3-dihydro-1-benzofuran is a derivative of benzofuran, a class of compounds that have been shown to have strong biological activities Benzofuran compounds have been found to interact with various biological targets, including enzymes, vascular endothelial growth factor receptor, and epidermal growth factor receptor , which play crucial roles in disease progression.
Mode of Action
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets, leading to changes that inhibit the growth of tumors, bacteria, and viruses, or reduce oxidative stress.
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways . For instance, their anti-tumor activity could involve pathways related to cell proliferation and apoptosis, while their antibacterial activity could involve pathways related to bacterial cell wall synthesis or protein production.
Pharmacokinetics
Recent compounds developed from benzofuran derivatives have achieved improved bioavailability, allowing for once-daily dosing . This suggests that this compound may also have favorable ADME properties that enhance its bioavailability.
Result of Action
Benzofuran derivatives have been reported to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may induce changes at the molecular and cellular levels that inhibit the growth of tumors, bacteria, and viruses, or reduce oxidative stress.
Safety and Hazards
Future Directions
Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .
properties
IUPAC Name |
5-bromo-2-methyl-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPPMMHYULGHKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30535719 | |
Record name | 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30535719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102292-30-8 | |
Record name | 5-Bromo-2-methyl-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30535719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-methyl-2,3-dihydro-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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